(Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
(Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine class. This compound features a piperidine ring substituted with a tert-butyl ester, a fluorine atom, and a hydroxymethyl group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and metabolic stability, while the hydroxymethyl group can form hydrogen bonds with target molecules. The tert-butyl ester provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the trans configuration.
tert-Butyl 4-chloro-3-(hydroxymethyl)piperidine-1-carboxylate: Chlorine atom instead of fluorine.
tert-Butyl 4-fluoro-3-(methyl)piperidine-1-carboxylate: Methyl group instead of hydroxymethyl.
Uniqueness
Fluorine Substitution: Provides unique electronic properties and metabolic stability.
Hydroxymethyl Group: Enhances hydrogen bonding and solubility.
Trans Configuration: Influences the compound’s three-dimensional shape and reactivity.
This detailed overview highlights the significance of (Trans)-tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H20FNO3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
JOKNUZASZUDOEI-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CO)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)F |
Origin of Product |
United States |
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